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molecular formula C13H14N2O2 B8434837 Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate

Cat. No. B8434837
M. Wt: 230.26 g/mol
InChI Key: CZTSVPFTLHVEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141351B2

Procedure details

A mixture of 144 g of 2-phenylimidazole, 103 g of methyl acrylate and 500 g of methanol was heated and stirred at 60° C. for 20 hours. The solvent was distilled off in vacuo. Purification by column chromatography gave 193 g of methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate (yield 84%).
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]([O:16][CH3:17])(=[O:15])[CH:13]=[CH2:14]>CO>[C:1]1([C:7]2[N:11]([CH2:14][CH2:13][C:12]([O:16][CH3:17])=[O:15])[CH:10]=[CH:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Name
Quantity
103 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
500 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N(C=CN1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 193 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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